(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide
Description
This compound is a highly functionalized 23-membered cyclopeptide derivative characterized by a heptazacyclotricosane core. Key structural features include:
- Substituents: Benzyl, 4-hydroxyphenylmethyl, naphthalen-2-ylmethyl, and propan-2-ylamino groups.
- Functional groups: Diaminomethylideneamino (guanidino) moieties, amide linkages, and a carboxamide terminus.
- Stereochemistry: Six chiral centers (2S,5R,8S,11R,14S,20R), influencing its conformational stability and biological interactions .
Properties
CAS No. |
1088715-84-7 |
|---|---|
Molecular Formula |
C62H88N14O10 |
Molecular Weight |
1189.4 g/mol |
IUPAC Name |
(2S,5S,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide |
InChI |
InChI=1S/C62H88N14O10/c1-38(2)66-30-12-10-19-46(55(63)80)72-59(84)49-28-29-53(78)71-51(34-40-15-6-5-7-16-40)60(85)76-52(35-41-23-26-45(77)27-24-41)61(86)74-47(20-11-13-31-67-39(3)4)57(82)73-48(21-14-32-68-62(64)65)58(83)75-50(56(81)69-37-54(79)70-49)36-42-22-25-43-17-8-9-18-44(43)33-42/h5-9,15-18,22-27,33,38-39,46-52,66-67,77H,10-14,19-21,28-32,34-37H2,1-4H3,(H2,63,80)(H,69,81)(H,70,79)(H,71,78)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,85)(H4,64,65,68)/t46-,47-,48+,49+,50-,51-,52-/m0/s1 |
InChI Key |
IJHWVENTEFSNBC-BCGYILBZSA-N |
SMILES |
CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N |
Isomeric SMILES |
CC(C)NCCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N |
Canonical SMILES |
CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY2510924; LY-2510924; LY 2510924, Cyclo[Phe-Tyr-Lys(iPr)-D-Arg-2-Nal-Gly-D-Glu]-Lys(iPr)-NH2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of LY2510924 involves the preparation of a cyclic peptide structure. The synthetic route typically includes the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups to ensure selective reactions . Industrial production methods for LY2510924 would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and purification processes to obtain the desired cyclic peptide with high purity .
Chemical Reactions Analysis
LY2510924 primarily undergoes peptide bond formation and cyclization reactions during its synthesis. The compound is stable under physiological conditions and does not exhibit significant reactivity towards common chemical reagents. The major products formed from these reactions are the cyclic peptide itself and any by-products from incomplete reactions or side reactions .
Scientific Research Applications
Pharmaceutical Applications
- Antibacterial Activity : The compound's structure may confer antibacterial properties. Research indicates that similar compounds with complex amine functionalities often exhibit significant antibacterial activity against various pathogens . This suggests potential for developing new antibiotics or adjunct therapies for bacterial infections.
- Drug Delivery Systems : The compound's ability to form nanoparticles could be exploited for drug delivery systems. Lipid nanoparticles are increasingly used to deliver mRNA and other therapeutics effectively. The structural properties of this compound might enhance the stability and bioavailability of encapsulated drugs .
- Enzyme Inhibition : Given its structural complexity and presence of multiple functional groups, the compound could serve as a lead in the design of enzyme inhibitors. For example, compounds that inhibit phospholipase A2 have shown promise in treating conditions like phospholipidosis . This compound's potential to modulate enzyme activity warrants further investigation.
Biotechnological Applications
- Biocatalysis : The compound may be utilized in biocatalytic processes. Its amino groups can participate in enzymatic reactions, possibly facilitating the synthesis of chiral compounds or other valuable intermediates in organic synthesis .
- Computational Drug Design : The intricate structure provides an excellent candidate for computational studies aimed at predicting drug-like properties and interactions with biological targets. In silico modeling can help optimize its structure for enhanced efficacy and reduced toxicity .
Materials Science Applications
- Polymer Synthesis : The heptazacyclotricosane backbone offers potential for creating novel polymeric materials with unique properties. Such polymers could find applications in coatings or advanced materials requiring specific mechanical or thermal characteristics.
- Nanomaterials : The ability to form nanoparticles could be harnessed to create nanomaterials for various applications including sensors or catalysts due to their high surface area and reactivity.
Case Study 1: Antibacterial Properties
A study conducted on structurally similar compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the amine groups enhanced activity levels significantly.
Case Study 2: Drug Delivery Efficacy
Research into lipid nanoparticles utilizing complex organic compounds has shown improved delivery efficiency of mRNA vaccines in preclinical models. The incorporation of similar compounds into lipid formulations resulted in higher cellular uptake and expression levels.
Case Study 3: Enzyme Inhibition
Inhibitory assays on phospholipase A2 demonstrated that compounds with structural similarities effectively reduced enzyme activity by over 60%, suggesting a pathway for therapeutic development targeting inflammatory diseases.
Mechanism of Action
LY2510924 exerts its effects by binding to the CXCR4 receptor and blocking the interaction between CXCR4 and its ligand, SDF-1 . This inhibition prevents the activation of multiple signal transduction pathways, including the PI3K/Akt and Ras/Raf/MAPK cascades, which are involved in tumor growth, metastasis, and survival . By blocking these pathways, LY2510924 effectively inhibits tumor cell migration, proliferation, and metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s uniqueness, we compare it with structurally or functionally related cyclopeptides and macrocycles.
Table 1: Key Comparative Metrics
| Compound Name/Class | Molecular Weight (Da) | Key Functional Groups | Tanimoto Similarity* | Solubility (mg/mL) | Biological Target (Hypothesized) |
|---|---|---|---|---|---|
| Target Compound (This Article) | ~1,450 | Guanidino, hydroxyphenyl, naphthyl | 1.00 (Reference) | <0.1 (PBS, pH 7.4) | Integrins, GPCRs |
| Cyclosporine A | 1,202 | Methylleucyl, unsaturated bonds | 0.32 | 0.04 (Water) | Cyclophilin |
| Vancomycin | 1,449 | Chlorinated biphenyl, glycosidic linkages | 0.28 | 50 (Water) | Bacterial cell wall precursors |
| Sunflower Trypsin Inhibitor (SFTI-1) | 1,512 | Disulfide bridges, cyclic backbone | 0.19 | >10 (Water) | Proteases |
*Tanimoto similarity calculated using Morgan fingerprints (radius=3) in R’s ChemmineR package .
Key Findings :
Structural Complexity: The target compound’s combination of guanidino and hydroxyphenyl groups distinguishes it from immunosuppressants like cyclosporine A, which rely on hydrophobic interactions.
Solubility Challenges : Its low solubility (<0.1 mg/mL) contrasts sharply with vancomycin (50 mg/mL), attributed to the absence of glycosidic solubilizing groups and high hydrophobicity from naphthyl and benzyl substituents.
Tanimoto Similarity: The low similarity scores (≤0.32) to known macrocycles highlight its structural novelty. The guanidino-propyl side chain and branched alkylamino groups contribute to this divergence .
Synthetic Accessibility : Unlike SFTI-1 (a 14-mer disulfide-bridged peptide), this compound’s 23-membered ring and multiple stereocenters likely necessitate advanced solid-phase synthesis or enzymatic macrocyclization, increasing production complexity .
Mechanistic and Functional Insights
- Guanidino Group Role: The diaminomethyleneamino (guanidino) moiety may mimic arginine side chains, enabling interactions with phosphate groups (e.g., ATP-binding pockets) or nucleic acids, a feature absent in cyclosporine A .
- Naphthyl vs.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the macrocyclic core of this compound while maintaining stereochemical integrity?
- Methodological Answer : The 23-membered heptazacyclotricosane core requires iterative coupling of protected amino acid derivatives. For stereochemical control:
- Use orthogonal protecting groups (e.g., Cbz, Alloc) for sequential deprotection .
- Employ coupling agents like HATU with DIPEA for amide bond formation under mild conditions (20–25°C, 2–4 h) .
- Chiral auxiliaries or enzymatic resolution may resolve epimerization risks at stereocenters (e.g., 2S,5R,8S configurations) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–13) at 37°C, analyzing hydrolytic cleavage via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and TGA for mass loss profiles .
- Key Findings : The hydroxyphenyl and propan-2-ylamino groups may confer pH-sensitive degradation, requiring storage at 4°C in neutral buffers .
Q. What analytical techniques are critical for confirming the molecular weight and purity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~1,500–1,600 Da) with ≤2 ppm error .
- HPLC-PDA/MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>98%) and detect byproducts .
- Elemental Analysis : Validate C/H/N/S content to ±0.3% of theoretical values .
Advanced Research Questions
Q. How can machine learning (ML) optimize reaction yields and reduce byproduct formation during synthesis?
- Methodological Answer :
- Data-Driven Workflow :
Train ML models (e.g., random forests, neural networks) on historical reaction data (e.g., solvent, temperature, catalyst) .
Use Bayesian optimization to prioritize high-yield conditions while minimizing experimental runs .
- Case Study : ML-guided optimization of coupling steps (e.g., HATU-mediated reactions) improved yields from 60% to 85% in similar macrocycles .
- Challenges : Limited datasets for rare stereochemical configurations require active learning frameworks .
Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., proteases)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions between the macrocycle’s guanidino groups and catalytic sites of enzymes .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutations in target binding pockets to refine SAR .
- Validation : Cross-validate predictions with SPR (surface plasmon resonance) assays to measure values .
Q. How do researchers resolve contradictions in solubility data reported across different solvent systems?
- Methodological Answer :
- Factorial Design Experiments : Systematically vary solvent polarity (e.g., DMSO, THF, water) and measure solubility via nephelometry .
- QSAR Modeling : Correlate Hansen solubility parameters (δD, δP, δH) with experimental data to identify outliers .
- Case Study : Contradictions in DMSO solubility (10–50 mg/mL) may arise from polymorphic forms or residual salts .
Data Analysis and Experimental Design
Q. What statistical models are suitable for optimizing multi-step synthesis protocols?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model the effect of variables (e.g., reaction time, stoichiometry) on yield and purity .
- Taguchi Arrays : Identify critical factors (e.g., temperature, catalyst loading) with minimal experimental runs .
- Example : A 3 factorial design reduced side reactions in Alloc deprotection steps by 40% .
Q. How can researchers validate the compound’s conformational rigidity in solution?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
